

Endocrine Response to Prosolvin (Luprostiol) Administration in Swine: A Technical Guide

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Compound of Interest

Compound Name: Prosolvin

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This technical guide provides a comprehensive overview of the endocrine response to the administration of **Prosolvin** (active ingredient: luprostiol), a synthetic analogue of prostaglandin F2 α (PGF2 α), in swine. Understanding these responses is critical for the effective use of this compound in reproductive management, such as estrus synchronization and induction of parturition, and for the development of new veterinary pharmaceuticals.

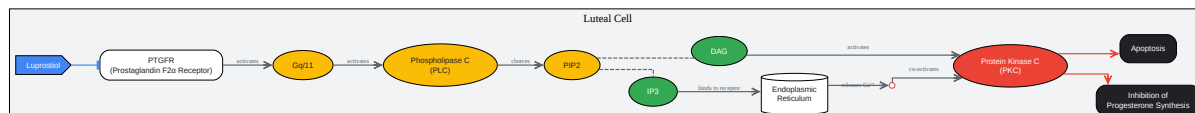
Core Mechanism of Action: Luteolysis

Luprostiol, like other PGF2 α analogues, primarily acts as a potent luteolytic agent. Its primary target is the corpus luteum (CL), a transient endocrine structure in the ovary. The binding of luprostiol to the prostaglandin F2 α receptor (PTGFR) on luteal cells initiates a cascade of intracellular events that lead to the functional and structural regression of the CL, a process known as luteolysis.[1] This regression results in a rapid decline in the secretion of progesterone, a key hormone for the maintenance of pregnancy.[2][3]

The luteolytic effect of PGF2 α and its analogues is dependent on the stage of the estrous cycle. In swine, the CL is generally refractory to the effects of PGF2 α until after day 12 of the cycle.[2][4] A single injection of a PGF2 α analogue before this time may cause a transient drop in progesterone but will not induce complete luteolysis.[4] However, multiple injections can overcome this resistance.[4]

Signaling Pathway of Luprostiol-Induced Luteolysis

The binding of luprostitol to its G-protein coupled receptor (PTGFR) triggers a well-defined signaling cascade within the luteal cell. This process, illustrated in the diagram below, ultimately leads to the inhibition of progesterone synthesis and apoptosis of the luteal cells.



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Luprostitol signaling pathway in a luteal cell.

Quantitative Endocrine Responses

The administration of luprostitol and other PGF2 α analogues elicits a range of measurable endocrine changes in swine. The most significant of these is the rapid decline in progesterone.

Progesterone

The primary and most predictable endocrine response to effective luprostitol administration is a sharp decrease in plasma progesterone concentrations.[3] This is a direct consequence of luteolysis.

Study Reference	Animal Model	Treatment	Dosage	Timing of Administration	Progesterone Response
Unnamed Study[3]	20 crossbred pregnant sows	Luprostiol	7.5 mg	Day 112 of gestation	Rapid decline (P<0.05) within 24 hours post-treatment compared to controls.
Unnamed Study[5]	Sows in farrowing crates	PGF2 α	10 mg	Day 112 postcoitum	Tendency to decline following treatment.
Unnamed Study[5]	Sows in farrowing crates	Cloprostenol	175 μ g	Day 112 postcoitum	Tendency to decline following treatment.

Other Hormonal Responses

Beyond progesterone, PGF2 α analogues can influence other key reproductive and stress hormones.

Hormone	Study Reference	Animal Model	Treatment	Dosage	Timing of Administration	Observed Response
Relaxin	Unnamed Study[5]	Sows in farrowing crates	PGF2 α	10 mg	Day 112 postcoitum	10-fold increase within 15 minutes of injection.
Prolactin	Unnamed Study[5]	Sows in farrowing crates	PGF2 α	10 mg	Day 112 postcoitum	10-fold increase within 30 minutes of injection.
Unnamed Study[5]	Sows in farrowing crates	Cloprostenol	175 μ g	Day 112 postcoitum	Gradual increase following treatment.	
Estrone	Unnamed Study[5]	Sows in farrowing crates	PGF2 α or Cloprostenol	10 mg or 175 μ g	Day 112 postcoitum	No significant change.
Cortisol	Unnamed Study[6]	Mares	Luprostiol	3.75 mg	Day 8 after ovulation	Significant transient increase in salivary cortisol 60 minutes post-injection (from 1.4 ng/ml to 8.0 ng/ml).
Unnamed Study[6]	Mares	Cloprostenol	22.5 μ g	Day 8 after ovulation	Significant transient increase in	

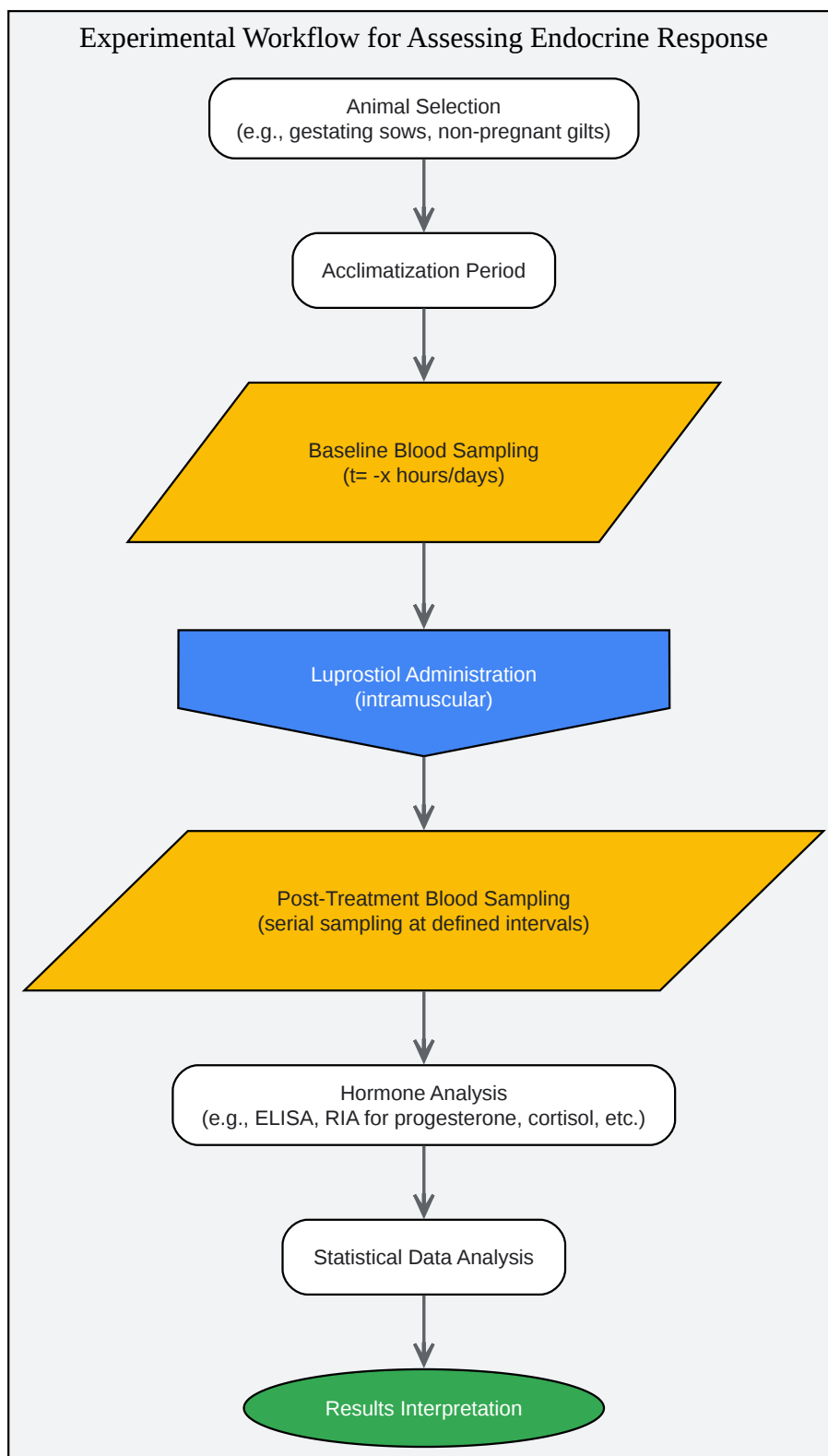
salivary
cortisol 60
minutes
post-
injection
(from 1.4
ng/ml to
4.2 ng/ml).

Note: While the cortisol data is from mares, it suggests a potential for a mild, transient stress response in other species, including swine, following PGF2 α analogue administration. This is an important consideration in animal welfare and management.[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following provides a generalized experimental workflow for assessing the endocrine response to luprostiol administration in swine. Specific details may be adjusted based on the research objectives.

Generalized Experimental Workflow



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A typical experimental workflow for studying endocrine responses.

Detailed Methodologies

Animal Selection and Housing:

- Select healthy, mature sows or gilts of a specific breed or crossbreed.
- House animals individually to allow for accurate data collection and to prevent social stress from confounding the results.
- Provide a controlled environment with consistent photoperiod, temperature, and ad libitum access to feed and water.

Treatment Administration:

- Administer luprostiol via deep intramuscular injection.^[8] The dosage should be determined based on the study objectives and manufacturer's recommendations. For example, a 7.5 mg dose has been shown to be effective for inducing farrowing in sows.^[3]
- A control group receiving a vehicle (saline) injection is essential for comparison.

Blood Sampling:

- Collect blood samples via jugular venipuncture or from an indwelling catheter.
- Baseline samples should be collected prior to treatment to establish individual hormone levels.
- Post-treatment sampling frequency should be high initially (e.g., every 15-30 minutes for the first few hours) to capture rapid hormonal changes (e.g., prolactin, relaxin), followed by less frequent sampling (e.g., every 6-12 hours) to monitor more sustained responses (e.g., progesterone decline).

Hormone Analysis:

- Process blood samples to separate plasma or serum and store at -20°C or -80°C until analysis.

- Quantify hormone concentrations using validated immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Data Analysis:

- Analyze hormonal data using appropriate statistical methods, such as repeated measures ANOVA, to compare treatment effects over time.
- A p-value of <0.05 is typically considered statistically significant.

Conclusion

The administration of **Prosolvin** (luprostiol) in swine induces a predictable and significant endocrine response, primarily characterized by a rapid decline in progesterone due to its potent luteolytic effects. This is accompanied by more transient changes in other hormones such as relaxin and prolactin, and potentially a mild, short-lived increase in cortisol. A thorough understanding of these endocrine dynamics, facilitated by robust experimental design and quantitative analysis, is paramount for optimizing the use of PGF2 α analogues in swine production and for the continued development of safe and effective reproductive management tools.

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